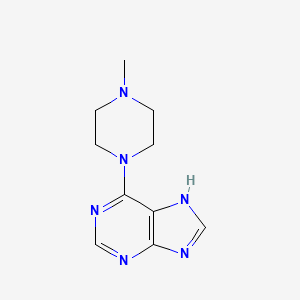

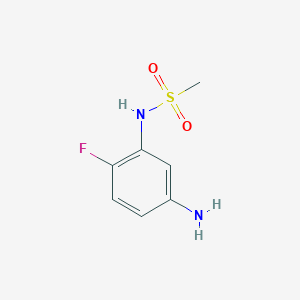

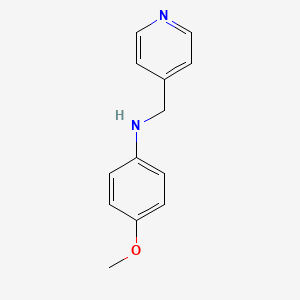

6-(4-methylpiperazin-1-yl)-7H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(4-Methylpiperazin-1-yl)-1,4-oxazepane hydrochloride” has a linear formula of C10H22O1N3Cl1 . Another related compound, “4-Methylpiperazin-1-Yl Carbonyl Group”, has a chemical formula of C6H12N2O2 .

Synthesis Analysis

While specific synthesis methods for “6-(4-methylpiperazin-1-yl)-7H-purine” were not found, a related compound, “2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile”, was synthesized via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of a related compound, “6-(4-Methylpiperazin-1-yl)-N-(2-pyrrolidin-1-ylethyl)pyridazin-3-amine”, has a molecular formula of C15H26N6 and an average mass of 290.407 Da .Aplicaciones Científicas De Investigación

Pharmacological Potential in Psychiatric Disorders

A study by Bruhwyler et al. (1997) reviewed the behavioral properties of JL13, a compound structurally related to 6-(4-methylpiperazin-1-yl)-7H-purine, showing potential atypical antipsychotic activity. This research indicates that compounds with a similar structure may have promising applications in treating psychiatric disorders without the typical side effects associated with many antipsychotic drugs.

Role in DNA Interaction and Analysis Techniques

Issar and Kakkar (2013) explored the binding properties of Hoechst 33258, a compound with the 4-methylpiperazin-1-yl group, to the minor groove of DNA. Their review “DNA Minor Groove Binder Hoechst 33258 and its Analogues: a Review” highlights the significance of these interactions for chromosome and nuclear staining in cell biology, pointing towards the importance of related compounds in biochemical and medical research.

Purine Analogs in Leukemia and Psoriasis Treatment

Sherer and Lebwohl (2002) discussed the application of 6-Thioguanine, a purine analog, in treating psoriasis, indicating the broader therapeutic potential of purine derivatives beyond their established role in leukemia treatment. This case study and literature review, "6-Thioguanine in the Treatment of Psoriasis: A Case Report and Literature Review", provide insights into how structural variants of purine, including 6-(4-methylpiperazin-1-yl)-7H-purine, can be repurposed for various medical applications.

Nucleotide Metabolism and Cancer Research

A comprehensive review by Siddiqui and Ceppi (2020) on the non-proliferative roles of pyrimidine metabolism in cancer highlights the importance of purine and pyrimidine pathways in oncology. Their research, "A non-proliferative role of pyrimidine metabolism in cancer", suggests that understanding the biochemical pathways involving purine derivatives could lead to new therapeutic strategies against cancer.

Analytical Methods in Antioxidant Activity Measurement

Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, emphasizing the role of chemical structures like 6-(4-methylpiperazin-1-yl)-7H-purine in modulating physiological responses. Their review, "Analytical Methods Used in Determining Antioxidant Activity: A Review", discusses how these compounds can be analyzed for their antioxidant capacity, indicating their potential health benefits and roles in preventing oxidative stress-related diseases.

Propiedades

IUPAC Name |

6-(4-methylpiperazin-1-yl)-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6/c1-15-2-4-16(5-3-15)10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPCNBLIEMWMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325140 |

Source

|

| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-(4-methylpiperazin-1-yl)-7H-purine | |

CAS RN |

99172-01-7 |

Source

|

| Record name | 6-(4-methylpiperazin-1-yl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)

![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2555578.png)

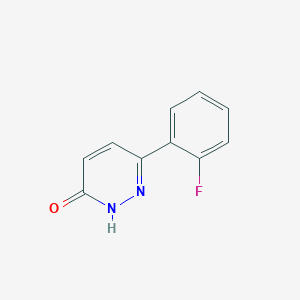

![2-(4-Fluorophenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2555583.png)